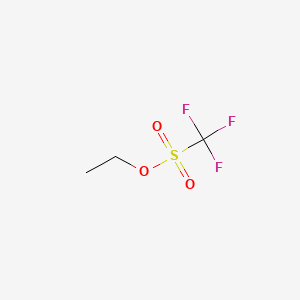

Ethyl trifluoromethanesulfonate

Description

Historical Context and Significance of Alkyl Trifluoromethanesulfonates in Organic Chemistry

The journey of alkyl trifluoromethanesulfonates, or alkyl triflates, in organic chemistry is intrinsically linked to the development of trifluoromethanesulfonic acid (triflic acid), a superacid. The triflate anion (TfO⁻) was recognized for its exceptional stability and, consequently, its remarkable ability to act as a leaving group. nih.gov Early research in the mid-20th century laid the groundwork for the synthesis of simple alkyl triflates, often through reactions of alkyl halides with silver triflate. nih.gov

Over the decades, the use of alkyl triflates has become widespread in organic synthesis. acs.org They are instrumental in a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Their high reactivity allows for reactions to occur under mild conditions, a significant advantage in the synthesis of complex and sensitive molecules. google.com The development of various alkyl triflates has provided chemists with a broad toolkit for introducing alkyl groups into diverse molecular frameworks.

Overview of Ethyl Trifluoromethanesulfonate (B1224126) as a Versatile Electrophile and Alkylating Agent

Ethyl trifluoromethanesulfonate is a powerful and versatile reagent used to introduce an ethyl group into various compounds. sigmaaldrich.comsigmaaldrich.com This process, known as ethylation, is a fundamental transformation in organic synthesis. The high reactivity of ethyl triflate is attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which makes the ethyl group highly susceptible to nucleophilic attack. chemicalbook.com

Its utility extends to a wide array of reactions, including nucleophilic substitutions and eliminations. sigmaaldrich.comsigmaaldrich.com It serves as a precursor in the preparation of other important chemical entities, such as ionic liquids with triflate anions. sigmaaldrich.comsigmaaldrich.com The compound's ability to function as a potent fluorinating agent is also a key aspect of its versatility, enabling the introduction of fluorine atoms into organic molecules, a crucial step in enhancing the biological activity of many pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 425-75-2 |

| Molecular Formula | C3H5F3O3S |

| Molecular Weight | 178.13 g/mol |

| Appearance | Colorless to light yellow liquid chemimpex.com |

| Boiling Point | 115 °C (lit.) sigmaaldrich.com |

Current Research Landscape and Emerging Trends for this compound

The global market for this compound is on an upward trajectory, with a projected growth from USD 320 million in 2023 to USD 570 million by 2032, reflecting a compound annual growth rate (CAGR) of 6.5%. dataintelo.com This growth is propelled by its increasing use across various industries, especially in pharmaceuticals and agrochemicals, and by advancements in chemical research and manufacturing processes. dataintelo.com

Growth in Pharmaceutical Synthesis Applications

The pharmaceutical sector is a major driver of the demand for this compound. dataintelo.com It is a key reagent in the synthesis of active pharmaceutical ingredients (APIs). dataintelo.com The ongoing quest for novel drug formulations and the rise of precision medicine underscore the need for high-purity chemical reagents like ethyl triflate. dataintelo.com Its role as an ethylating agent is critical in modifying molecular structures to enhance their therapeutic efficacy. For instance, it is a useful reagent for the enantioselective preparation of γ-fluoroamines. pharmaffiliates.com

Expanding Applications in Specialty Chemicals and Agrochemicals

Beyond pharmaceuticals, this compound is finding expanding applications in the synthesis of specialty chemicals and agrochemicals. chemimpex.com In materials science, it is used to modify polymers and develop advanced materials with unique properties. chemimpex.com Its application in producing fluorinated compounds is significant for creating materials with enhanced stability and lower reactivity, which are essential for high-performance applications. chemimpex.com In the agrochemical industry, it is employed in the synthesis of effective pesticides and herbicides. chemimpex.com

Emphasis on Sustainable Chemistry and Greener Synthesis Methodologies

In line with the growing emphasis on sustainable chemistry, research is exploring greener synthesis methodologies for this compound and its applications. chemimpex.com One approach involves developing more efficient and environmentally friendly production processes. For example, a method for synthesizing trifluoromethanesulfonates using trifluoromethanesulfonic anhydride (B1165640) and an ortho ester as reagents allows for high yields under mild conditions, with the only byproduct being a stable and easily removable carboxylic acid ester. google.com Another study demonstrates an eco-friendly synthesis of trifluoromethanesulfonyl fluoride, a related compound, highlighting a move towards more sustainable practices in the broader field of fluorinated compounds. nih.gov

Demand for High-Purity Grades in Sensitive Applications

The increasing complexity and sensitivity of chemical synthesis, particularly in the pharmaceutical industry, are driving the demand for high-purity grades of this compound (above 99%). dataintelo.com High-purity grades are crucial for ensuring the quality, safety, and efficacy of the final products. dataintelo.com As pharmaceutical companies and research laboratories undertake more advanced and intricate research, the reliance on these high-purity chemicals is expected to continue its upward trend. dataintelo.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Alkyl trifluoromethanesulfonates |

| Trifluoromethanesulfonic acid |

| Silver triflate |

| Alkyl halides |

| Alkyl sulfonates |

| Ionic liquids |

| γ-fluoroamines |

| Trifluoromethanesulfonyl fluoride |

| Ortho ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVECLJDRPFNRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059979 | |

| Record name | Ethyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-75-2 | |

| Record name | Ethyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Ethyl Trifluoromethanesulfonate

Classical Synthetic Routes for Ethyl Trifluoromethanesulfonate (B1224126)

Traditional methods for preparing ethyl trifluoromethanesulfonate often involve reactions with readily available starting materials and have been foundational in organic synthesis.

Reaction of Ethyl Iodide with Silver Trifluoromethanesulfonate

A well-established method for the synthesis of alkyl triflates involves the reaction of an alkyl halide with silver trifluoromethanesulfonate (AgOTf). wikipedia.org In the case of this compound, ethyl iodide is typically used as the ethyl source. The reaction proceeds as follows:

CF₃SO₂OAg + C₂H₅I → CF₃SO₂OC₂H₅ + AgI

This reaction takes advantage of the high affinity of silver ions for halide ions, which drives the reaction forward by the precipitation of silver iodide. wikipedia.org Silver trifluoromethanesulfonate itself is a white, solid compound that is soluble in water and some organic solvents. wikipedia.org It is often prepared by reacting trifluoromethanesulfonic acid with silver carbonate or silver(I) oxide, with the latter method reported to give a high yield of 98%. wikipedia.org

Direct Reaction of Ethanol (B145695) with Triflic Acid under Specific Conditions

The direct reaction of ethanol with trifluoromethanesulfonic acid (triflic acid) is another route to this compound. However, this method can be complicated by side reactions, such as the formation of ethene and trifluoromethanesulfonic acid monohydrate. google.com To circumvent these issues, specific conditions and reagents are often employed. For instance, the reaction can be carried out in the presence of a dehydrating agent or by using a continuous process that removes the product as it is formed. google.com

Exploration of Alternative Synthetic Pathways

Research into the synthesis of this compound has led to the development of alternative methods that offer advantages in terms of efficiency, safety, and environmental impact.

Utilizing Various Alkyl Halides or Alcohols with Triflic Acid Derivatives

Alternative syntheses often involve the use of different triflic acid derivatives or activation methods. For example, trifluoromethanesulfonic anhydride (B1165640) can react with triethyl orthoformate to produce this compound in high yield. chemicalbook.comchemicalbook.com Another approach involves the reaction of trifluoromethanesulfonic acid with diethyl sulfate (B86663), which can be performed continuously at elevated temperatures to achieve a high purity product. google.comchemicalbook.com

| Reactants | Conditions | Yield (%) | Reference |

| Triethyl orthoformate, Trifluoromethanesulfonic anhydride | Ice bath, then 25°C for 15 min | 94 | chemicalbook.comchemicalbook.com |

| Trifluoromethanesulfonic acid, Diethyl sulfate | 120-140°C, continuous reaction | 92.7 | chemicalbook.com |

Solvent- and Halogen-Free Synthesis through Direct Alkylation

A significant advancement in the preparation of this compound is the development of solvent- and halogen-free methods. These processes are more environmentally friendly and often result in high-purity products.

A notable solvent- and halogen-free synthesis utilizes dimethyl carbonate and diethyl carbonate as sources for the methyl and ethyl groups, respectively. nih.gov This process involves the direct alkylation of organic bases. Specifically for this compound, trifluoromethanesulfonic acid is reacted with diethyl carbonate in the presence of benzoyl chloride. nih.gov The reaction proceeds by heating the mixture, during which carbon dioxide and hydrogen chloride are evolved. nih.gov This method is advantageous as it uses inexpensive and non-toxic reagents and allows for the simple distillation of the ethyl triflate product. nih.gov

| Reactants | Conditions | Yield (%) | Reference |

| Trifluoromethanesulfonic acid, Diethyl carbonate, Benzoyl chloride | Heated to 95°C, then addition of diethyl carbonate over 3 h, followed by stirring at 100°C for 1 h | Not specified, but described as a convenient and simple access | nih.gov |

Process Optimization and Scale-Up Considerations in Synthesis

The industrial production of this compound has necessitated the development of optimized and scalable synthetic routes that are both economically viable and safe. Traditional laboratory-scale preparations, while effective, often face challenges in terms of cost, yield, and safety when transitioned to large-scale manufacturing. Process optimization efforts have therefore centered on improving reaction efficiency, simplifying purification procedures, and minimizing hazardous waste.

A significant advancement in the large-scale synthesis of this compound is the development of continuous production methods. Unlike batch processing, continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to more consistent product quality and higher yields. A patented method for the continuous preparation of this compound involves reacting trifluoromethanesulfonic acid and diethyl sulfate. google.com This process is noted for its short production cycle and low energy consumption, making it suitable for industrial-scale manufacturing. google.com

The reaction is typically carried out in two stages. Initially, the reactants are mixed and heated at a lower temperature range (50-100 °C) for a period of 2-6 hours. google.com Subsequently, the temperature is raised to 100-150 °C, and a rectifying apparatus is used to continuously introduce the reactants while simultaneously collecting the distilled this compound. google.com This continuous distillation and collection process is key to achieving high purity and yield. google.com

Focus on Cost Reduction and Yield Enhancement

A primary driver in the process optimization of this compound synthesis is the reduction of production costs while maximizing product yield. Several strategies have been explored to achieve these goals, ranging from the selection of starting materials to the implementation of advanced process control.

One notable approach to cost reduction is the use of less expensive and more readily available starting materials. For instance, a solvent- and halogen-free synthesis method has been developed that utilizes dimethyl and diethyl carbonate as sources for the methyl and ethyl groups, respectively. This process is considered more economical due to the low cost and low toxicity of the carbonate reagents.

Other synthetic methods have also demonstrated high yields. The reaction of triethyl orthoformate with trifluoromethanesulfonic anhydride under an ice bath, followed by reaction at 25°C, has been reported to produce this compound in a 94% yield. chemicalbook.com

Synthetic Routes to this compound and Their Reported Yields

| Reactant 1 | Reactant 2 | Methodology | Reported Yield | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic Acid | Diethyl Sulfate | Continuous Production | >90% | google.com |

| Trifluoromethanesulfonic Anhydride | Triethyl Orthoformate | Batch Process | 94% | chemicalbook.com |

| Trifluoromethanesulfonic Acid | Diethyl Sulfate | Large Scale Batch | 92.7% | chemicalbook.com |

Development of Safer Handling and Storage Protocols

The potent reactivity of this compound necessitates the implementation of stringent safety protocols for its handling and storage to minimize risks to personnel and the environment. This compound is classified as a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage. fishersci.comthermofisher.comsigmaaldrich.com It is also harmful if ingested, inhaled, or absorbed through the skin. fishersci.comthermofisher.com The fumes are considered highly toxic. chemicalbook.com

Handling: Due to its hazardous nature, this compound should only be handled in a chemical fume hood. fishersci.comthermofisher.com The use of personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles or a face shield, and protective clothing. fishersci.comthermofisher.comsigmaaldrich.com To prevent the ignition of flammable vapors, explosion-proof electrical equipment and non-sparking tools must be used. fishersci.comthermofisher.com Static discharge precautions, such as grounding and bonding containers, are also crucial. tcichemicals.com In case of skin or eye contact, the affected area should be rinsed immediately and thoroughly with water, and all contaminated clothing should be removed. fishersci.comguidechem.com

Storage: this compound is sensitive to moisture and air and will hydrolyze in water. chemicalbook.comthermofisher.comguidechem.comfishersci.se Therefore, it must be stored in a tightly closed container under an inert atmosphere, such as nitrogen or argon. fishersci.comthermofisher.comguidechem.com The storage area should be a dry, cool, and well-ventilated space designated for flammable and corrosive materials, away from heat, sparks, and open flames. fishersci.comthermofisher.comfishersci.se Incompatible materials, such as strong oxidizing agents, should be stored separately. fishersci.comfishersci.se

Spill and Disposal: In the event of a spill, all sources of ignition should be eliminated. The spill should be absorbed with an inert material and collected into a suitable, closed container for disposal. fishersci.comthermofisher.com All waste materials must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant. thermofisher.com

Mechanistic Investigations of Ethyl Trifluoromethanesulfonate Reactivity

Fundamental Reactivity Patterns of Ethyl Trifluoromethanesulfonate (B1224126)

The reactivity of ethyl trifluoromethanesulfonate is primarily dictated by two key features: its capacity to act as a potent electrophile and the exceptional ability of the trifluoromethanesulfonate group to function as a leaving group.

This compound (EtOTf) is a powerful ethylating agent. chemicalbook.comsigmaaldrich.com Its potency as an electrophile stems from the significant polarization of the carbon-oxygen bond, induced by the strongly electron-withdrawing trifluoromethanesulfonyl group. This polarization renders the ethyl group highly susceptible to attack by nucleophiles. The electrophilic nature of alkyl triflates, including ethyl triflate, makes them valuable reagents for introducing alkyl groups into a wide array of molecules. sigmaaldrich.comarizona.edu The reaction involves the transfer of the ethyl group from the triflate ester to a nucleophilic center. google.com

The electrophilicity of this compound is harnessed in various synthetic transformations, including the alkylation of diverse nucleophiles. arizona.edupearson.com For instance, it can be used to ethylate compounds, a fundamental process in organic synthesis. sigmaaldrich.com The high reactivity of this compound as an electrophile necessitates careful handling and storage in environments free of nucleophiles, such as water, to prevent unwanted reactions. wikipedia.org

The trifluoromethanesulfonate anion (triflate, CF₃SO₃⁻) is an exceptionally stable anion, making it an outstanding leaving group in nucleophilic substitution reactions. wikipedia.orgacs.org Its stability is a consequence of two primary factors: resonance and the inductive effect. The negative charge on the triflate anion is delocalized over the three oxygen atoms and the sulfur atom through resonance, effectively dispersing the charge. wikipedia.orgyoutube.com

Furthermore, the trifluoromethyl group (CF₃) exerts a strong electron-withdrawing inductive effect, which further stabilizes the anion. pearson.comwikipedia.org The triflate anion is the conjugate base of triflic acid (CF₃SO₃H), a superacid, which underscores its remarkable stability. wikipedia.orgyoutube.com This inherent stability means that the triflate group readily departs during a chemical reaction, facilitating the progress of nucleophilic attack on the electrophilic carbon center. The excellent leaving group ability of the triflate moiety is a key contributor to the high reactivity of this compound in Sₙ2 reactions. pearson.comwikipedia.org

Detailed Mechanistic Pathways

The pronounced electrophilicity of the ethyl group and the superior leaving group quality of the triflate moiety predispose this compound to participate readily in nucleophilic substitution reactions, leading to the efficient alkylation of a variety of nucleophiles.

This compound is highly reactive in nucleophilic substitution reactions, particularly following an Sₙ2 mechanism. sigmaaldrich.comwikipedia.orgnih.gov In these reactions, a nucleophile attacks the electrophilic ethyl group, leading to the displacement of the triflate leaving group in a concerted step. The high reactivity of alkyl triflates in Sₙ2 reactions makes them valuable reagents in organic synthesis. wikipedia.org However, the reaction of carbanion-type nucleophiles with certain alkyl triflate esters can sometimes result in complex mixtures of products. dtic.mildtic.mil

The stereochemical outcome of nucleophilic substitution reactions involving triflates can be influenced by the reaction conditions, such as the solvent. nih.gov For instance, in glycosylation reactions, nonpolar solvents tend to favor Sₙ2 pathways, while polar solvents may promote Sₙ1-type reactions. nih.gov The choice of solvent is therefore crucial in controlling the mechanistic pathway and achieving the desired stereoselectivity.

This compound serves as a potent ethylating agent for a wide range of nucleophiles. sigmaaldrich.comarizona.edu Studies have demonstrated its ability to alkylate various nucleophilic species, including delocalized nucleophiles like the potassium enolates of ketones. arizona.edu For example, the alkylation of the potassium enolates of cyclohexanone (B45756) and 2,6-dimethylcyclohexanone (B152311) with alkyl triflates proceeds in high yields. arizona.edu

The reactivity of this compound extends to other nucleophiles as well. It can be employed in the synthesis of ionic liquids by reacting with selected amines in the presence of a base. sigmaaldrich.com The general principle of these alkylation reactions involves the nucleophilic attack of the electron-rich species on the electrophilic ethyl group of the triflate ester, resulting in the formation of a new carbon-nucleophile bond and the departure of the stable triflate anion. google.com

The ethylation of alcohols and phenols to form the corresponding ethyl ethers is a significant transformation in organic synthesis. While specific studies focusing solely on the mechanistic details of this compound with a broad range of simple alcohols are not extensively detailed in the provided context, the general reactivity pattern suggests its efficacy in such reactions. The oxygen atom of the hydroxyl group in an alcohol or phenol (B47542) acts as a nucleophile, attacking the ethyl group of this compound.

Research on related systems provides insights into this process. For instance, an efficient method for the alkylation of phenols with alcohols has been reported using a synergistic catalytic system of a trityl cation and triflic anhydride (B1165640) (Tf₂O), which proceeds via the formation of a triflate intermediate. bohrium.com Another study describes the ethylation of aryl alcohols (phenols) using boron trifluoride etherate, where the reaction is believed to involve the coordination of the hydroxyl's oxygen atom to the Lewis acid, followed by the transfer of the ethyl group. mdpi.com This reaction tolerates various functional groups on the aromatic ring, although the yields can be affected by substituents ortho to the hydroxyl group. mdpi.com

The following table summarizes the ethylation of various substituted phenols with boron trifluoride etherate, providing an indication of the types of products that can be formed in the ethylation of phenolic compounds.

| Aryl Alcohol | Product | Yield (%) |

| Phenol | Ethoxybenzene | 85 |

| p-Cresol | 1-Ethoxy-4-methylbenzene | 88 |

| p-Chlorophenol | 1-Chloro-4-ethoxybenzene | 90 |

| p-Bromophenol | 1-Bromo-4-ethoxybenzene | 92 |

| p-Iodophenol | 1-Ethoxy-4-iodobenzene | 91 |

| p-Hydroxybenzonitrile | 4-Ethoxybenzonitrile | 87 |

| p-Nitrophenol | 1-Ethoxy-4-nitrobenzene | 75 |

| p-Aminophenol | 4-Ethoxyaniline | 70 |

Data sourced from a study on the ethylation of aryl alcohols using boron trifluoride etherate. mdpi.com

Alkylation Reactions with Diverse Nucleophiles

Alkylation of Amines and Thiols

This compound is a potent reagent for the ethylation of amines and thiols. The high reactivity of EtOTf allows for the efficient formation of C-N and C-S bonds under relatively mild conditions.

The alkylation of amines with alkylating agents can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the resulting amine products. masterorganicchemistry.comgoogle.com However, the high reactivity of ethyl triflate can be advantageous in driving the reaction towards a specific product, such as in the synthesis of ionic liquids from tertiary amines. sigmaaldrich.comsigmaaldrich.com For primary and secondary amines, controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. google.comusf.edu The use of a base is often necessary to neutralize the triflic acid byproduct. sigmaaldrich.com

Table 1: Representative Alkylation of Amines and Thiols

| Amine/Thiol Substrate | Product Type | General Observations |

|---|---|---|

| Primary Amines | Secondary Amines | Prone to overalkylation to tertiary amines and quaternary ammonium salts. masterorganicchemistry.comgoogle.com |

| Secondary Amines | Tertiary Amines | Generally efficient; further alkylation to quaternary salts is possible. masterorganicchemistry.com |

| Tertiary Amines | Quaternary Ammonium Salts | Commonly used for the synthesis of ionic liquids. sigmaaldrich.comsigmaaldrich.com |

| Thiols | Thioethers | Efficient S-alkylation due to the high nucleophilicity of sulfur. richmond.eduwikipedia.org |

Alkylation of N-heterocycles

The nitrogen atoms in heterocyclic systems are excellent nucleophiles for alkylation by this compound. This reaction is widely used to introduce ethyl groups onto various N-heterocycles, often leading to the formation of quaternary ammonium salts which can be useful as ionic liquids or in other applications. sigmaaldrich.comsigmaaldrich.com

Studies have shown the successful N-alkylation of a variety of N-heterocycles. For instance, the alkylation of 4-vinylpyridine (B31050) with primary alkyl triflates, including by inference ethyl triflate, proceeds smoothly to yield stable, storable 1-alkyl-4-vinylpyridinium trifluoromethanesulfonates. researchgate.net The reaction is typically carried out in a dry solvent like dichloromethane (B109758) at low temperatures. researchgate.net The quaternization of 3,8-bis(ethoxycarbonylamino)-6-phenylphenanthridine with primary alkyl triflates also proceeds efficiently at room temperature in solvents like nitrobenzene (B124822) or chlorobenzene. researchgate.net

More recent, environmentally friendly approaches have explored the use of alternative alkylating agents like propylene (B89431) carbonate for the N-alkylation of heterocycles, highlighting the importance of this class of transformation. nih.govmdpi.com Additionally, on-DNA hydroalkylation of N-vinyl heterocycles demonstrates the applicability of N-alkylation in specialized fields like drug discovery. nih.gov

Table 2: Examples of N-Alkylation of Heterocycles with Alkyl Triflates

| Heterocycle | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 4-Vinylpyridine | Primary Alkyl Triflates | 1-Alkyl-4-vinylpyridinium trifluoromethanesulfonates | researchgate.net |

| 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | Primary Alkyl Triflates | Quaternary phenanthridinium salts | researchgate.net |

| N-Alkylimidazoles | Alkylditriflates | Bis-imidazolium bis-triflate salts | researchgate.net |

Alkylation of S,N-heterocycles

Heterocycles containing both sulfur and nitrogen atoms can undergo alkylation at either heteroatom, and the regioselectivity of the reaction is influenced by factors such as the substrate structure and reaction conditions. This compound is a potent enough alkylating agent to react with these less nucleophilic systems.

While specific examples of the alkylation of a wide range of S,N-heterocycles with this compound are not abundant in the provided search results, the general principles of N- and S-alkylation apply. For instance, the alkylation of benzothiazolethione, an S,N-heterocycle, has been studied, although not with ethyl triflate specifically in the provided context. The competition between N- and S-alkylation is a key consideration. Studies on the S-arylation and S-alkenylation of sulfinamides highlight the possibility of selective S-functionalization, though this often requires specific directing groups or reaction conditions to overcome the generally higher nucleophilicity of nitrogen. In the context of greener alkylating agents, propylene carbonate has been shown to be effective for the alkylation of S-containing heterocycles, suggesting that powerful electrophiles like ethyl triflate would also be highly effective. mdpi.com

Alkylation of Organophosphorus Compounds

This compound is a highly effective reagent for the alkylation of various organophosphorus compounds. The phosphorus atom in these compounds can act as a nucleophile, leading to the formation of phosphonium (B103445) salts. A detailed study on the protonation and alkylation of several organophosphorus compounds was conducted using trifluoromethanesulfonic acid and its methyl ester, which serves as a close analog for the ethyl ester. researchgate.netdocumentsdelivered.com

The reactivity of the organophosphorus compound towards alkylation is dependent on the substituents attached to the phosphorus atom. For example, triphenylphosphine (B44618) readily reacts to form the corresponding phosphonium salt. Trialkylphosphites also undergo alkylation. The resulting phosphonium salts can be valuable intermediates in various organic transformations, such as the Wittig reaction. The study cited provides detailed NMR data for the characterization of the resulting alkylated products. researchgate.net

Table 3: Alkylation of Organophosphorus Compounds with Trifluoromethanesulfonic Acid Derivatives

| Organophosphorus Compound | Reagent | Product Type | Reference |

|---|---|---|---|

| Triphenylphosphine | Methyl Triflate | Methyltriphenylphosphonium Triflate | researchgate.netdocumentsdelivered.com |

| Triethylphosphite | Methyl Triflate | Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |

| Triphenylphosphine oxide | Methyl Triflate | O-Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |

| Triethylphosphate | Methyl Triflate | O-Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |

| Hexamethylphosphoramide | Methyl Triflate | O-Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |

| Dimethylphosphite | Methyl Triflate | P-Alkylated phosphonate | researchgate.netdocumentsdelivered.com |

Alkylation of Imines

The nitrogen atom of an imine is nucleophilic and can be alkylated by powerful electrophiles like this compound to form iminium ions. While the provided search results focus more on alternative methods for imine alkylation, such as radical-mediated or electrochemical approaches, the fundamental reactivity of the imine functional group supports its susceptibility to alkylation by potent alkylating agents. researchgate.net

The alkylation of imines is a key step in many synthetic transformations, leading to the formation of more complex amine products. For instance, N-alkyl imines have been shown to be suitable substrates for alkylation after activation with reagents like acetyl chloride or trimethylsilyl (B98337) chloride. researchgate.net Given that this compound is a significantly stronger alkylating agent, it would be expected to react with imines directly, without the need for prior activation in many cases. The resulting iminium salt would then be a highly reactive intermediate, susceptible to further transformations.

Alkylation of Enol Silyl (B83357) Ethers

Silyl enol ethers are versatile nucleophiles in organic synthesis, and their reaction with electrophiles is a powerful method for forming carbon-carbon bonds. wikipedia.org While direct C-alkylation of silyl enol ethers with this compound is not explicitly detailed in the provided search results, the reactivity of silyl enol ethers with other electrophiles in the presence of triflate-containing species is well-documented.

For example, silyl enol ethers undergo efficient alkylation with tertiary alkyl halides in the presence of Lewis acids like titanium tetrachloride. wikipedia.org More relevantly, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a known catalyst for aldol-type condensations of silyl enol ethers with acetals. acs.org In these reactions, the triflate-containing species activates the electrophile. It is conceivable that a highly reactive electrophile like ethyl triflate could directly alkylate a silyl enol ether, particularly with Lewis acid catalysis to enhance the electrophilicity of the ethyl group. The reaction would likely proceed via an oxonium ion intermediate, followed by attack by the silyl enol ether and loss of the silyl group. A (2+2)-cycloaddition of silyl enol ethers catalyzed by trifluoromethanesulfonimide has also been reported, further demonstrating the utility of triflate-related species in reactions involving silyl enol ethers. orgsyn.org

Table 4: Reactivity of Silyl Enol Ethers with Electrophiles and Triflate Species

| Silyl Enol Ether Type | Electrophile/Catalyst | Reaction Type | General Outcome | Reference |

|---|---|---|---|---|

| Ketone Silyl Enol Ether | Tertiary Alkyl Halide / TiCl₄ | C-Alkylation | Formation of α-alkylated ketone | wikipedia.org |

| Ketone Silyl Enol Ether | Acetal / TMSOTf | Aldol-type condensation | Formation of β-alkoxy ketone | acs.org |

| Ketone Silyl Enol Ether | α,β-Unsaturated Ester / Tf₂NH | (2+2)-Cycloaddition | Formation of cyclobutane (B1203170) derivative | orgsyn.org |

Alkylation of Aromatic Compounds

This compound can act as an alkylating agent in Friedel-Crafts type reactions with aromatic compounds. rsc.org However, the reaction is not always straightforward. It has been shown that the purity of the alkyl triflate is crucial. Alkyl triflates prepared by conventional methods often contain traces of triflic acid, which can catalyze the alkylation. rsc.org

Pure ethyl triflate, prepared from the reaction of ethyl iodide with silver triflate, is less reactive and may require thermal induction periods to generate the catalytic triflic acid for the reaction to proceed. rsc.org The use of strong Lewis acids such as antimony pentafluoride (SbF₅) or aluminum chloride (AlCl₃) can effectively catalyze the alkylation of aromatic compounds with ethyl triflate. rsc.org Weaker Lewis acids like boron trifluoride (BF₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are much less effective. rsc.org The reaction with activated aromatic substrates like p-cymene (B1678584) or mesitylene (B46885) can be complicated by subsequent isomerization and disproportionation of the products. rsc.org

Table 5: Friedel-Crafts Alkylation of Aromatic Compounds with Ethyl Triflate

| Aromatic Substrate | Catalyst | General Observations | Reference |

|---|---|---|---|

| p-Cymene | Triflic Acid (impurity) | Alkylation occurs, followed by isomerization and disproportionation. | rsc.org |

| Mesitylene | Triflic Acid (impurity) | Alkylation occurs, followed by isomerization and disproportionation. | rsc.org |

| p-Cymene | SbF₅ or AlCl₃ | Catalyzed alkylation. | rsc.org |

| p-Cymene | BF₃, FeCl₃, SnCl₄ | Much less effective catalysis. | rsc.org |

Elimination Reactions

This compound is known to participate in elimination reactions, largely due to the exceptional ability of the triflate group to depart. sigmaaldrich.comsigmaaldrich.com This characteristic makes EtOTf a useful reagent in various organic transformations that proceed via elimination pathways. sigmaaldrich.comsigmaaldrich.com While simple elimination of EtOTf to form ethylene (B1197577) can occur, it is often a competing pathway with nucleophilic substitution. The specific pathway is influenced by factors such as the base, solvent, and temperature.

The triflate leaving group is significantly more reactive than traditional leaving groups like halides and tosylates, making alkyl triflates, including this compound, highly reactive in both SN2 and E2 reactions. researchgate.netacs.orgchemeurope.com The stability of the resulting triflate anion, due to resonance and the strong electron-withdrawing effect of the trifluoromethyl group, is a key driver for these reactions. wikipedia.org

In a broader context of triflate chemistry, elimination reactions are well-documented. For instance, vinyl triflates can undergo elimination to form alkynes. reddit.com Additionally, more complex triflate-containing structures are known to undergo intramolecular Heck reactions, a type of elimination-addition process. chempedia.info Another relevant example is the decarboxylative elimination of enol triflates, which provides a general route to acetylenes. acs.org

Dehydration Reactions

The direct dehydration of this compound itself is not a commonly reported or characteristic reaction. Dehydration reactions typically involve the removal of a water molecule from a single reactant, most commonly an alcohol, to form an alkene. libretexts.orgchemguide.co.uk This process is usually catalyzed by strong acids, such as sulfuric acid or phosphoric acid, at elevated temperatures. chemguide.co.uklibretexts.org

While this compound does not undergo dehydration, triflate-containing compounds can play a role in the dehydration of other molecules, particularly alcohols. For example, bismuth(III) triflate has been shown to be a highly effective catalyst for the dehydration of tertiary alcohols to produce alkenes. The mechanism of alcohol dehydration generally proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a carbocation (E1 mechanism) or a concerted elimination (E2 mechanism). libretexts.orgyoutube.com The E1 pathway is common for tertiary and secondary alcohols, while primary alcohols tend to follow an E2 mechanism to avoid the formation of an unstable primary carbocation. chemguide.co.uklibretexts.org

Kinetic studies on the dehydration of ethanol (B145695) on γ-alumina have shown that the reaction can be inhibited by the formation of ethanol-water dimers. umn.edu Isotope effect studies in these systems indicate that for ethylene synthesis, the rate-limiting step can be the cleavage of a Cβ-H bond. umn.edu

Kinetic and Isotope Effect Studies on Reactivity

Solvolysis Reactions and Carbonium Ion Character

The solvolysis of this compound has been a subject of detailed kinetic and mechanistic studies. These investigations have revealed important insights into the nature of the transition state and the degree of carbocation (or carbonium ion) character.

Studies on the acetolysis and formolysis of this compound show that it reacts with significant rate enhancements compared to other ethyl esters with good leaving groups. For instance, the acetolysis of ethyl triflate is approximately 30,000 times faster than that of ethyl tosylate at 25°C. researchgate.net Despite this high reactivity, analysis of solvent effects and deuterium (B1214612) isotope effects (both α and β) indicates that these solvolysis reactions have little carbonium ion character. researchgate.net Instead, the data strongly support a mechanism with a high degree of nucleophilic solvent displacement, categorized as an 'N' character or an SN2-like pathway. researchgate.net

Influence of Solvent Effects on Reaction Rates

The solvent plays a crucial role in determining the rate and mechanism of reactions involving this compound. The choice of solvent can significantly influence the partitioning between SN1 and SN2 pathways. acs.org

Generally, for SN2 reactions, polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) are preferred as they can solvate the cation but not the anionic nucleophile, thereby increasing the nucleophile's reactivity. libretexts.orglibretexts.org In contrast, polar protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the SN2 reaction rate. libretexts.org

In the case of this compound solvolysis, studies have shown that the reaction proceeds with substantial charge development in the transition state. researchgate.net The high reactivity of triflates in solvents like DMSO is attributed to the decreased need for electrophilic solvation of the triflate anion and the high cation-solvating ability of DMSO. researchgate.net In alcohol-benzene and alcohol-acetone mixtures, the activation parameters (ΔH≠ and ΔS≠) are only slightly affected by the composition of the medium. researchgate.net The kinetic data from solvolysis in various solvents support a predominant SN2-type mechanism, where the ground state of the reaction is more polar than the transition state. researchgate.net

Table 1: Rate Constants for the Solvolysis of this compound in Various Solvents

This table summarizes the first-order rate constants (k) for the solvolysis of this compound in different solvents at specified temperatures. The data highlights the significant influence of the solvent on the reaction rate.

| Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |

|---|---|---|---|

| Acetic Acid | 25.0 | 5.9 x 10⁻⁵ | acs.org |

| Formic Acid | 25.0 | 1.5 x 10⁻³ | acs.org |

| Ethanol | 25.0 | 1.2 x 10⁻⁵ | acs.org |

| Methanol | 25.0 | 3.5 x 10⁻⁵ | acs.org |

| Trifluoroethanol | 25.0 | 1.8 x 10⁻² | acs.org |

Interaction Studies with Nucleophiles and Ionic Species

This compound is a potent ethylating agent, readily reacting with a wide range of nucleophiles. chemicalbook.com Its high reactivity stems from the excellent leaving group ability of the triflate anion. chemeurope.comwikipedia.org

A significant application of its reactivity with nucleophiles is in the synthesis of ionic liquids. This compound reacts with various amines, phosphines, or heterocyclic compounds to generate triflate-based ionic liquids. sigmaaldrich.comsigmaaldrich.com For example, the direct alkylation of N-methylimidazole with this compound yields 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate.

While the triflate group is prized as a leaving group, the triflate anion itself can act as a nucleophile under certain conditions, although it is generally considered a weak one. acs.orgnih.gov The nucleophilic character of the triflate anion has been observed in various reactions, often leading to the formation of covalent triflate intermediates. acs.org This can occur through the reaction of the triflate anion with cation-like electrophiles. For instance, the reaction of arenediazonium salts with a triflate source can produce aryl triflates. The generation of glycosyl triflates, which are valuable glycosyl donors, is another prominent example where the triflate anion acts as a nucleophile. acs.org

The interaction of this compound with ionic species is also evident in its solvolysis reactions, where the ionic nature of the solvent and the presence of salts can influence the reaction pathway and rate.

Compound Index

Applications of Ethyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

Ethyl trifluoromethanesulfonate (B1224126) (EtOTf) is a powerful ethylating agent, a property that stems from the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. nih.gov This high reactivity, surpassing that of conventional alkylating agents like alkyl halides or other alkyl sulfonates, makes it a reagent of choice for introducing ethyl groups into complex molecular frameworks. nih.govsigmaaldrich.com Its utility is particularly evident in the total synthesis of natural products, where precision and efficiency are paramount.

Another significant application is in the total synthesis of (+)-pancratistatin, a natural product with promising antitumor activity. nih.govnih.govrsc.org While specific details of the use of ethyl trifluoromethanesulfonate in this synthesis are part of broader synthetic strategies, its role as a powerful electrophile for ethylation is a key consideration in the assembly of such intricate molecules. nih.govnih.gov The triflate group, being an excellent leaving group, facilitates nucleophilic substitution reactions that are fundamental to constructing the complex phenanthridone skeleton of pancratistatin. sigmaaldrich.com

The reactivity of this compound also extends to glycosylation reactions, which are crucial for the synthesis of many biologically active molecules, including certain antibiotics and anticancer agents. nih.govacs.orgnih.gov While silver trifluoromethanesulfonate is often used as a catalyst in these reactions, the underlying principle involves the activation of glycosyl donors, a role that can be influenced by the presence of triflate esters. nih.gov The formation of glycosidic bonds is a critical step in the synthesis of many complex natural products and their analogues.

Integration into Pharmaceutical Synthesis

The unique properties of this compound have led to its widespread adoption in the pharmaceutical industry, from the discovery of new drug candidates to the optimization of large-scale manufacturing processes. sigmaaldrich.comsigmaaldrich.comarchivemarketresearch.com

Development of Novel Drug Candidates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a key reagent in the synthesis of a variety of therapeutic agents. Its high reactivity makes it suitable for introducing ethyl groups into active pharmaceutical ingredients (APIs) and their intermediates. sigmaaldrich.comsigmaaldrich.com This is particularly valuable in the development of anticancer and antiviral drugs, where the modification of molecular scaffolds can lead to enhanced efficacy and improved pharmacological profiles. chemicalbook.comnih.govnih.gov

For instance, in the development of kinase inhibitors, which are a major class of anticancer drugs, this compound can be employed to alkylate specific positions on heterocyclic scaffolds, thereby modulating the inhibitor's binding affinity and selectivity. dataintelo.com Similarly, in the synthesis of antiviral compounds, such as those targeting HIV, the introduction of an ethyl group can be a critical step in optimizing the drug's interaction with its viral target. nih.govresearchgate.netchemrxiv.org While direct examples in the synthesis of drugs like atazanavir (B138) or lenacapavir (B1654289) are not explicitly detailed in the provided information, the general applicability of potent ethylating agents like this compound in the synthesis of complex APIs is well-established. nih.govresearchgate.netchemrxiv.org

The synthesis of G-protein-coupled receptor (GPCR) modulators, another important class of drug targets, also benefits from the use of versatile reagents like this compound for the structural modification of lead compounds. nih.gov

Introduction of Triflate Groups in Drug Molecules

The triflate group is an exceptionally good leaving group, a property that is widely exploited in organic synthesis. sigmaaldrich.com While trifluoromethanesulfonic anhydride (B1165640) (Tf2O) is more commonly used for the direct triflation of alcohols to form triflates, this compound can, in principle, act as a source of the triflate moiety in certain reactions, although this is a less common application. researchgate.netcommonorganicchemistry.comcommonorganicchemistry.com The conversion of an alcohol to a triflate is a crucial transformation in drug synthesis, as it activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.netcommonorganicchemistry.comcommonorganicchemistry.com

The general process for the formation of triflates from alcohols involves reaction with a triflating agent in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane (B109758). researchgate.netcommonorganicchemistry.com

Facilitation of Fluorinated Compound Synthesis for Enhanced Bioactivity

The trifluoromethyl group is known to be highly lipophilic and can significantly alter the electronic properties of a molecule, which can lead to improved pharmacological characteristics. nih.gov For example, in the synthesis of certain anticancer agents, the incorporation of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been shown to be a promising strategy. nih.gov While direct use of this compound for trifluoromethylation is not the primary method, its role in the synthesis of precursors for such compounds is significant. chemicalbook.com The development of new methods for the deoxytrifluoromethylation of alcohols further highlights the importance of trifluoromethyl-containing building blocks in drug discovery. nih.gov

Streamlining Synthesis Processes for Cost and Efficiency Improvements

In the highly competitive pharmaceutical industry, the efficiency and cost-effectiveness of synthetic routes are of paramount importance. evotec.com this compound can contribute to streamlining synthesis processes in several ways. Its high reactivity often leads to shorter reaction times and higher yields compared to less reactive alkylating agents, which can translate to significant cost savings in large-scale production. nih.govprocurementresource.comlibero.itchemicalbook.com

Furthermore, the development of continuous flow chemistry processes for the synthesis of APIs offers numerous advantages over traditional batch manufacturing, including improved safety, better process control, and reduced waste. nih.govdrreddys.compatheon.com this compound, with its well-defined reactivity, is a suitable candidate for integration into such flow processes, potentially leading to more efficient and economical API production. nih.govdrreddys.com The ability to perform reactions at a smaller scale with better heat and mass transfer in flow reactors can also enhance the safety profile of reactions involving highly reactive reagents like this compound. nih.gov

A cost analysis of trifluoromethanesulfonate production indicates its importance in various syntheses due to its excellent leaving group properties, making it a valuable reagent in the preparation of complex molecules and justifying its use in cost-sensitive manufacturing environments. procurementresource.comlibero.it

Use in Scale-Up Studies within Contract Research Organizations (CROs)

Contract Research Organizations (CROs) play a crucial role in the development and scale-up of pharmaceutical manufacturing processes. evotec.com The transition of a synthetic route from the laboratory bench to a large-scale production plant is a complex undertaking that requires careful optimization of reaction conditions and consideration of process safety and economics. evotec.com

This compound is a reagent that is often evaluated in process development and scale-up studies due to its potential to improve the efficiency of key synthetic steps. evotec.com CROs, with their expertise in process chemistry, are well-equipped to handle the challenges associated with using highly reactive reagents like this compound on a larger scale. evotec.com This includes developing robust reaction protocols, ensuring proper safety measures are in place, and conducting cost-of-goods analysis to determine the economic viability of the process. evotec.comevotec.com The use of this compound in a manufacturing setting necessitates careful consideration of its handling and storage requirements due to its reactivity. chemicalbook.com

The table below summarizes the key applications of this compound in advanced organic synthesis.

| Application Area | Specific Use | Key Advantages | Example Compound Classes |

| Complex Molecule Synthesis | Powerful ethylating agent | High reactivity, excellent leaving group | Alkaloids (e.g., (-)-swainsonine), Antitumor agents (e.g., (+)-pancratistatin) |

| Pharmaceutical Synthesis | Introduction of ethyl groups | Enhanced bioactivity, improved pharmacological profiles | Anticancer drugs, Antiviral agents, Kinase inhibitors, GPCR modulators |

| Pharmaceutical Synthesis | Introduction of triflate groups | Activation for nucleophilic substitution | Versatile intermediates in drug synthesis |

| Pharmaceutical Synthesis | Facilitation of fluorinated compound synthesis | Increased metabolic stability, enhanced binding affinity | Fluorinated pharmaceuticals |

| Process Chemistry | Streamlining synthesis processes | Shorter reaction times, higher yields, cost-effectiveness | Active Pharmaceutical Ingredients (APIs) |

| Process Chemistry | Use in scale-up and CROs | Efficient process development, amenability to flow chemistry | APIs for clinical trials and commercial production |

Applications in Agrochemical Synthesis

This compound is a key reagent in the synthesis of modern agrochemicals. chemimpex.com The introduction of fluorine atoms into the molecular structure of active ingredients can significantly enhance their biological activity and stability. chemimpex.com this compound serves as a potent source for the trifluoromethyl group, which is a common motif in many successful pesticides and herbicides. chemimpex.com Its high reactivity allows for the efficient incorporation of this group into complex organic molecules, leading to the development of novel and more effective crop protection agents. chemimpex.com

One of the primary uses of this compound in this field is as a powerful ethylating agent. chemicalbook.com Due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, its reactivity is substantially higher than that of conventional alkylating agents like alkyl halides or other alkyl sulfonates. chemicalbook.com This enhanced reactivity is crucial for driving reactions to completion and achieving high yields in the synthesis of agrochemical intermediates.

Catalysis and Polymerization Processes

Beyond its role in synthesizing small molecules, this compound plays a crucial part in the creation of polymers and as a catalyst in various reactions.

Initiator in Cationic Polymerization

This compound is utilized as a cationic polymerization initiator for producing a range of synthetic resins. chemicalbook.com

This compound is employed as a cationic polymerization agent for the production of polyurethanes and polyacrylates. chemicalbook.com Its ability to initiate polymerization allows for the creation of these versatile polymers, which have widespread applications in various industries.

This compound is an effective initiator for the ring-opening polymerization of tetrahydrofuran (B95107) (THF). acs.org This reaction produces polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex fibers and thermoplastic elastomers. google.com The polymerization is a cationic process where the highly electrophilic ethyl group from this compound initiates the ring-opening of the THF monomer. Kinetic studies of this reaction have been conducted using 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, providing evidence for an oxonium-ester equilibrium in the propagating species. acs.org The molecular weight of the resulting polymer can be influenced by reaction conditions. google.com For instance, the use of trifluoromethane (B1200692) sulfonic acid monohydrate as a catalyst, a related compound, in the presence of water allows for the production of PTMEG with a controlled molecular weight in the range of 600 to 2,200. google.com

Table 1: Ring-Opening Polymerization of Tetrahydrofuran

| Parameter | Description | Reference |

| Initiator | This compound | acs.org |

| Monomer | Tetrahydrofuran (THF) | acs.org |

| Product | Polytetramethylene ether glycol (PTMEG) | google.com |

| Mechanism | Cationic ring-opening polymerization | nih.gov |

| Analytical Technique | 1H and 19F NMR Spectroscopy | acs.org |

Electropolymerization of Aromatic Compounds in Ionic Liquids

This compound is a precursor for the synthesis of ionic liquids, specifically those containing the triflate anion. sigmaaldrich.comsigmaaldrich.com These ionic liquids can then be used as media for various chemical processes, including the electropolymerization of aromatic compounds. For example, 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate is an ionic liquid that has been studied for its role in such reactions. researchgate.netnih.gov The unique properties of ionic liquids, such as their low vapor pressure and high ionic conductivity, make them attractive solvents for electrochemical applications.

Role as a Catalyst or Catalyst Precursor in Various Reactions

This compound and its derivatives can act as catalysts or catalyst precursors in a variety of chemical transformations. chemimpex.com For instance, trifluoromethanesulfonic acid, which can be considered the parent acid of this compound, is a "superacid" that effectively catalyzes numerous reactions. nih.gov In a related application, scandium triflate (Sc(OTf)3), a salt of trifluoromethanesulfonic acid, has been used to catalyze the cationic ring-opening copolymerization of 2-methyltetrahydrofuran (B130290) with β-butyrolactone. rsc.org this compound itself can be used to prepare ionic liquids which, in turn, can influence the activity of enzymes in biocatalytic processes. nih.gov For example, the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate was found to stimulate key enzymes in glycerol (B35011) metabolism during the microbial production of 1,3-propanediol. nih.gov

Facilitation of Specific Organic Reactions (e.g., Cope rearrangement, Morita-Baylis-Hillman reaction)

While this compound is a versatile reagent in organic synthesis, there is currently no direct evidence in the provided research to suggest its specific role in facilitating the Cope rearrangement or the Morita-Baylis-Hillman reaction. The Cope rearrangement is a thermally allowed nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. nih.gov The Morita-Baylis-Hillman (MBH) reaction, on the other hand, is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org

Ionic liquids containing the triflate anion, which are synthesized using this compound, have been shown to be effective media for other types of rearrangements, such as the Claisen rearrangement. For instance, the use of [EtDBU][OTf] as a reaction medium for the Claisen rearrangement of aromatic allyl esters resulted in significantly higher yields compared to reactions in other ionic liquids like [BMIM][PF6] or [BMIM][BF4]. nih.gov This suggests that while this compound itself is not the direct facilitator, the ionic liquids derived from it can provide a suitable environment for certain types of organic transformations.

Precursor for Ionic Liquid Synthesis

This compound is a key precursor in the synthesis of ionic liquids (ILs), particularly those containing the triflate (CF₃SO₃⁻) anion. nih.gov Ionic liquids are salts that are in a liquid state at or near room temperature and are considered "green solvents" due to their low vapor pressure and high thermal stability. nih.gov

A common and efficient method for synthesizing triflate-based ionic liquids is through the direct alkylation of organic bases, such as amines and phosphines, with this compound. nih.gov This method is considered a "greener" alternative to traditional metathesis reactions as it can be carried out under solvent-free conditions and produces high-purity ionic liquids with near-quantitative yields. nih.gov The reaction involves the transfer of the ethyl group from this compound to the base, forming a quaternary ammonium (B1175870) or phosphonium (B103445) cation and releasing the triflate anion. nih.gov

For example, the reaction of a tertiary amine with this compound yields a trialkylammonium triflate ionic liquid. This direct alkylation method avoids the formation of halide byproducts, which are common in metathesis reactions and can be difficult to remove completely. nih.gov The purity of the resulting ionic liquid is crucial for its performance in various applications, especially in electrochemistry. nih.gov

Ionic liquids with the triflate anion exhibit unique properties, such as high thermal and electrochemical stability, which make them valuable in various fields of research. nih.gov

Triflate-based ionic liquids are of significant interest as components of electrolytes for electrochemical devices like batteries and supercapacitors. nih.gov Their inherent ionic conductivity, wide electrochemical stability window, and non-flammability contribute to the safety and performance of these devices. youtube.com The triflate anion's stability is attributed to the resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom, further stabilized by the strong electron-withdrawing trifluoromethyl group.

The choice of cation in the ionic liquid also influences its electrochemical properties. For instance, a study on a series of n-alkyl-3-methylimidazolium trifluoromethanesulfonate ILs investigated the effect of the cation's alkyl chain length on the capacitance at the electrode-IL interface. acs.org

| Ionic Liquid Cation | Anion | Application | Key Finding | Reference |

| n-alkyl-3-methylimidazolium | Triflate | Supercapacitors | Cation chain length affects interfacial capacitance. | acs.org |

Triflate anion ionic liquids have demonstrated utility as reaction media and catalysts in various organic reactions. nih.gov Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their tunable properties, makes them attractive alternatives to traditional volatile organic solvents. youtube.com

As mentioned earlier, triflate ILs have been successfully used as the reaction medium for the Claisen rearrangement, leading to higher product yields. nih.gov Furthermore, metal triflates, which can be considered a subclass of triflate-containing compounds, are known to act as Lewis acid catalysts in a variety of organic transformations. researchgate.net The combination of a triflate ionic liquid with a Brønsted acid has also been explored for reactions such as the dehydration of alcohols and the deprotection of ketals. nih.gov

| Reaction | Ionic Liquid/Catalyst | Substrate | Product | Yield | Reference |

| Claisen Rearrangement | [EtDBU][OTf] | Aromatic allyl esters | 2,3-dihydrobenzofuran derivatives | up to 91% | nih.gov |

The unique physicochemical properties of triflate-based ionic liquids make them suitable for applications in separation science, including as extraction solvents and as stationary phases in chromatography. nih.govnih.gov Their tunability allows for the design of task-specific ILs that can selectively extract target compounds from complex mixtures. nih.gov

Ionic liquids can be used in liquid-liquid extraction processes to separate valuable compounds from various matrices. osti.gov The efficiency of the extraction can be influenced by the choice of both the cation and the anion of the ionic liquid. In chromatography, ionic liquids have been used as stationary phases in gas chromatography (GC) and as mobile phase additives in high-performance liquid chromatography (HPLC). nih.gov Their use can lead to improved separation efficiency and resolution for a variety of analytes. nih.gov

| Separation Technique | Ionic Liquid Application | Analyte Type | Key Advantage | Reference |

| Gas Chromatography (GC) | Stationary Phase | Various organic compounds | High thermal stability, unique selectivity | nih.gov |

| Liquid-Liquid Extraction | Extraction Solvent | Bioactive compounds, metal ions | Tunable selectivity, non-volatility | nih.govosti.gov |

| High-Performance Liquid Chromatography (HPLC) | Mobile Phase Additive | Various analytes | Improved separation efficiency and resolution | nih.gov |

Applications of Triflate Anion Ionic Liquids in Research

Heat Transfer Materials and Lubricants

While this compound is primarily recognized as a powerful ethylating agent in organic synthesis, its structural components, particularly the triflate group, are relevant to the development of advanced functional fluids. The unique properties of the trifluoromethanesulfonate anion are leveraged in ionic liquids designed for specialized applications, including as heat transfer materials and lubricants. This compound serves as a key precursor for synthesizing these triflate-based ionic liquids. sigmaaldrich.comsigmaaldrich.com

Heat Transfer Materials

Ionic liquids (ILs) are being explored as potential next-generation heat transfer fluids (HTFs) due to their favorable thermophysical properties compared to traditional fluids like water and thermal oils. researchgate.netproquest.com Desirable characteristics for HTFs include high thermal stability, a wide liquid range, low vapor pressure, and non-flammability. researchgate.netosti.govmdpi.com

Research into ionic liquids for heat transfer applications has shown that their properties can be finely tuned by modifying the cation and anion structure. mdpi.com Ionic liquids containing the triflate ([OTf]⁻) anion, for which this compound is a synthetic precursor, are noted for their high thermal stability. mdpi.com The general appeal of ILs as HTFs stems from their negligible vapor pressure, which mitigates issues of fluid loss and pressurization at high temperatures, and their high ionic conductivity. researchgate.netmdpi.com The thermophysical properties of any fluid, such as density, viscosity, heat capacity, and thermal conductivity, are crucial in designing efficient heat exchange equipment. stmjournals.in

While specific data on this compound as a standalone heat transfer fluid is not extensively documented, its fundamental physical properties provide a baseline for understanding related compounds.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₅F₃O₃S | chemicalbook.com |

| Molecular Weight | 178.13 g/mol | nih.gov |

| Boiling Point | 115 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.374 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.336 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 35 °C (95 °F) | sigmaaldrich.comguidechem.com |

The development of ionanofluids, where nanoparticles are dispersed in ionic liquids, is an emerging area of research aimed at further enhancing the thermal conductivity and heat transfer performance of these materials. researchgate.netmdpi.com

Lubricants

Ionic liquids have garnered significant attention as high-performance lubricants and lubricant additives. acs.orgbohrium.com Their inherent polarity, low flammability, and high thermal stability make them suitable for demanding lubrication applications where conventional oils may fail. osti.govacs.org The effectiveness of ILs as lubricants was first explored in 2001 and has since become a major research focus. osti.govacs.org

The mechanism behind the lubricating action of ionic liquids involves the adsorption of their large, asymmetric ions onto metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions. mdpi.com For certain ionic liquids, particularly those containing fluorine, phosphorus, or boron, a durable tribofilm can be formed under extreme pressure through a tribochemical reaction at the contact surface. mdpi.com

This compound is a key reagent used to prepare ionic liquids containing the triflate anion. sigmaaldrich.comsigmaaldrich.com The presence of fluorine in the triflate group is a feature associated with the ability to form such protective tribofilms. mdpi.com While early research focused on using ILs as neat lubricants, recent work has shifted towards their use as additives in conventional base oils, a move driven by economic considerations and breakthroughs in achieving miscibility with nonpolar hydrocarbon oils. acs.orgosti.gov

Table 2: Advantages of Ionic Liquids as Lubricants

| Feature | Description | Reference |

|---|---|---|

| High Thermal Stability | Resists decomposition at high operating temperatures. | osti.govacs.org |

| Low Volatility | Negligible vapor pressure reduces lubricant loss. | mdpi.com |

| Inherent Polarity | Strong adsorption onto metal surfaces forms a protective boundary film. | acs.orgmdpi.com |

| Tribofilm Formation | Can react under pressure to form a durable, wear-resistant layer, especially with F, P, or B-containing ions. | mdpi.com |

| Tunable Properties | Physicochemical and tribological properties can be tailored by selecting specific cation-anion pairs. | mdpi.combohrium.com |

| Non-Flammability | Offers a significant safety advantage over conventional hydrocarbon lubricants. | acs.org |

The ongoing development in this field aims to correlate the molecular structure of ionic liquids, including the cation and anion types, with their solubility in oil, tribological performance, and the mechanisms of friction reduction and wear protection. osti.gov

Ethyl Trifluoromethanesulfonate in Materials Science and Advanced Materials Development

Modification of Polymers and Functionalized Materials

Ethyl trifluoromethanesulfonate (B1224126) is a key reagent in the modification of polymers and the creation of functionalized materials. It serves as a cationic polymerization initiator, facilitating the production of various synthetic resins, including polyurethanes and polyacrylates. chemicalbook.com The high reactivity of ethyl trifluoromethanesulfonate, attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, makes it a more potent alkylating agent compared to conventional reagents like alkyl halides or other alkyl sulfonates. chemicalbook.com

A significant application of this compound in this domain is as a precursor in the synthesis of ionic liquids. sigmaaldrich.comsigmaaldrich.com These ionic liquids, which possess triflate anions, are integral components in the formulation of gel polymer electrolytes (GPEs). sigmaaldrich.comsigmaaldrich.com GPEs are crucial in the development of flexible and safe energy storage devices.

The incorporation of these ionic liquids into polymer matrices, such as those based on poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), can alter the physical properties of the polymer. researchgate.net For instance, the addition of an imidazolium-based ionic liquid to a polymer can lead to a decrease in the melting temperature, glass transition temperature, and the degree of crystallinity of the polymer. researchgate.net This increase in the amorphous nature of the polymer matrix enhances the ionic conductivity of the resulting gel polymer electrolyte. researchgate.net

Development of Advanced Materials with Unique Properties

The use of this compound extends to the development of advanced materials with tailored properties for specific applications. Its role as a precursor to ionic liquids is central to creating materials with high ionic conductivity, which is essential for electrochemical devices. acs.orgmdpi.com

Gel polymer electrolytes formulated with ionic liquids derived from this compound exhibit room temperature ionic conductivities on the order of 10⁻³ S cm⁻¹, a level suitable for their use in electrical double-layer capacitors (EDLCs). acs.org The properties of these advanced materials can be further tuned by incorporating other components. For example, the addition of plasticizers like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) can enhance the flexibility of the electrolyte films. acs.org

The development of these advanced materials also involves exploring composite systems. Hybrid polymer electrolytes with ceramic reinforcements are being investigated to further improve both ionic conductivity and mechanical properties. mdpi.com

Applications in OLED and Advanced Material Development

This compound and its derivatives are finding applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The compound is listed as a material used in the context of OLEDs. ambeed.com While specific details of its direct application are proprietary, the modification of organic molecules with trifluoromethane (B1200692) groups, a key structural feature of this compound, has been shown to be beneficial for OLED performance.

Research has demonstrated that the introduction of trifluoromethane groups into thermally activated delayed fluorescence (TADF) molecules can lead to the development of high-efficiency blue and green OLEDs. rsc.org This modification can induce a blue-shift in the emission spectrum and improve the photoluminescence quantum yield of the TADF molecules. rsc.org The photostability of these molecules is also influenced by the position of the trifluoromethane modification. rsc.org An orange-red OLED incorporating a heptazine derivative has demonstrated high performance, with a maximum external quantum efficiency of 17.5 ± 1.3%, which is attributed to an efficient up-conversion from the triplet to the singlet state. nih.gov

Electrochemical Double-Layer Capacitors using this compound-based Gel Polymer Electrolytes

A significant application of this compound is in the fabrication of gel polymer electrolytes (GPEs) for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. These GPEs often utilize ionic liquids derived from this compound. researchgate.netacs.org

A comparative study of EDLCs using a GPE composed of lithium trifluoromethanesulfonate, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (EMITf), and a PVdF-HFP polymer matrix has been reported. acs.org This GPE exhibited an ionic conductivity of approximately 10⁻³ S cm⁻¹ at room temperature. acs.org The performance of EDLCs fabricated with this electrolyte was evaluated with two different electrode materials: multiwalled carbon nanotubes (MWCNTs) and activated carbon (AC). acs.org